molecular formula C23H19BrN2O5 B423123 5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE

5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE

Cat. No.: B423123
M. Wt: 483.3g/mol
InChI Key: UKPWHPXYITTYLF-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a hydrazinylidene moiety

Preparation Methods

The synthesis of 5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazone: This involves the reaction of 3-bromobenzoyl chloride with hydrazine to form the corresponding hydrazone.

    Condensation reaction: The hydrazone is then reacted with 2-methoxybenzaldehyde under acidic conditions to form the desired compound.

    Esterification: The final step involves the esterification of the intermediate with 4-methoxybenzoic acid to yield the target compound.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The aromatic rings and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19BrN2O5

Molecular Weight

483.3g/mol

IUPAC Name

[5-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H19BrN2O5/c1-29-19-9-7-16(8-10-19)23(28)31-21-12-15(6-11-20(21)30-2)14-25-26-22(27)17-4-3-5-18(24)13-17/h3-14H,1-2H3,(H,26,27)/b25-14+

InChI Key

UKPWHPXYITTYLF-AFUMVMLFSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)Br)OC

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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